molecular formula C22H13ClFNOS B11176812 6-(2-Chloro-6-fluorophenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(2-Chloro-6-fluorophenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11176812
M. Wt: 393.9 g/mol
InChI Key: ZQMYYDFBVVULQT-UHFFFAOYSA-N
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Description

6-(2-chloro-6-fluorophenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of benzothiazepines This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and an indeno-benzothiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chloro-6-fluorophenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-fluoroaniline with 2-indanone in the presence of a suitable catalyst. This is followed by cyclization and subsequent functional group modifications to achieve the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(2-chloro-6-fluorophenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

6-(2-chloro-6-fluorophenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for biological assays, potentially leading to the discovery of new bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazepine derivatives have shown efficacy.

    Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6-(2-chloro-6-fluorophenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into binding sites, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Midazolam: A benzodiazepine derivative with sedative properties.

    Quinoline Derivatives: Known for their antimicrobial and anticancer activities.

    Imidazobenzodiazepines: Compounds with similar core structures but different functional groups.

Uniqueness

6-(2-chloro-6-fluorophenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one stands out due to its specific combination of a chloro-fluorophenyl group and an indeno-benzothiazepine core

Properties

Molecular Formula

C22H13ClFNOS

Molecular Weight

393.9 g/mol

IUPAC Name

11-(2-chloro-6-fluorophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H13ClFNOS/c23-14-8-5-9-15(24)18(14)22-19-20(12-6-1-2-7-13(12)21(19)26)25-16-10-3-4-11-17(16)27-22/h1-11,22,25H

InChI Key

ZQMYYDFBVVULQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=C(C=CC=C5Cl)F

Origin of Product

United States

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